Amlodipine mesylate monohydrate is derived from amlodipine, which was first approved by the Food and Drug Administration in 1987. The mesylate salt form enhances the solubility and stability of amlodipine compared to its base form. It is classified under the following categories:
The synthesis of amlodipine mesylate monohydrate involves several methods that utilize the free base of amlodipine and methanesulfonic acid. Key methods include:
The molecular structure of amlodipine mesylate monohydrate can be described as follows:
Amlodipine mesylate monohydrate participates in various chemical reactions typical for salts derived from organic acids:
Amlodipine exerts its pharmacological effects primarily through:
Key physical and chemical properties of amlodipine mesylate monohydrate include:
Property | Value |
---|---|
Molecular Weight | 522.99 g/mol |
Solubility | 0.0074 mg/mL |
Melting Point | Not specified |
Bulk Density | 0.25 - 0.45 g/mL |
Purity | >99.5% |
Particle Size Distribution | D10: 20-40 μm; D50: 55-85 μm; D90: 95-140 μm |
These properties influence its formulation in pharmaceutical applications .
Amlodipine mesylate monohydrate is widely used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: